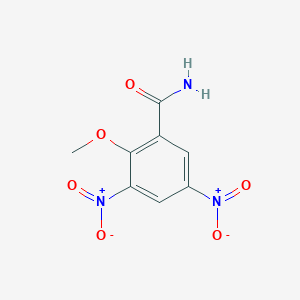![molecular formula C17H18N2O3S B11994458 N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)
N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a methylidene group and a 4-methylbenzenesulfonohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide typically involves a condensation reaction between 2-(allyloxy)benzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N’-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylidene group can be reduced to form the corresponding hydrazine derivative.
Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted sulfonohydrazides.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an anticancer agent and COX-2 inhibitor. It has been evaluated for its cytotoxic activity against various cancer cell lines and has demonstrated significant potency.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological targets, such as enzymes, makes it a valuable tool for studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of N’-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its anticancer activity is attributed to the induction of apoptosis in cancer cells through the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins.
類似化合物との比較
N’-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(4-bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the allyloxy group in N’-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide imparts unique properties, such as enhanced solubility and potential for further functionalization.
特性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
4-methyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h3-11,13,19H,1,12H2,2H3/b18-13+ |
InChIキー |
HZKOFAIHEBEYCA-QGOAFFKASA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC=C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994376.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11994390.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11994398.png)


![5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B11994414.png)

![4-Amino-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994431.png)
![3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid](/img/structure/B11994434.png)
![3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11994442.png)
![Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11994448.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994455.png)
![4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11994467.png)
